molecular formula C5H5BrF3N3 B12221370 4-Bromo-2-methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine CAS No. 1349718-77-9

4-Bromo-2-methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine

Cat. No.: B12221370
CAS No.: 1349718-77-9
M. Wt: 244.01 g/mol
InChI Key: QUDKLFPQIWLKEQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-2-methyl-5-trifluoromethyl-1H-pyrazole with amines under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reactions often require specific solvents and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

4-Bromo-2-methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The trifluoromethyl and bromo substituents play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromo and trifluoromethyl groups enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF3N3/c1-12-4(10)2(6)3(11-12)5(7,8)9/h10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDKLFPQIWLKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717839
Record name 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349718-77-9
Record name 1H-Pyrazol-5-amine, 4-bromo-1-methyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349718-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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